[1-(2-Bromophenyl)cyclopropyl]methanamine
Overview
Description
[1-(2-Bromophenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . It is a useful research chemical, often employed in various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Bromophenyl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Bromination: The next step involves the bromination of the phenyl ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as mentioned above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Bromophenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide, cyanide, amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(2-Bromophenyl)cyclopropyl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [1-(2-Bromophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
[1-(2-Bromophenyl)cyclopropyl]methanamine: can be compared with other similar compounds such as:
[1-(2-Chlorophenyl)cyclopropyl]methanamine: Similar structure but with a chlorine atom instead of bromine.
[1-(2-Fluorophenyl)cyclopropyl]methanamine: Similar structure but with a fluorine atom instead of bromine.
[1-(2-Iodophenyl)cyclopropyl]methanamine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of This compound lies in its specific reactivity and interaction with biological targets, which can differ significantly from its halogen-substituted analogs .
Properties
IUPAC Name |
[1-(2-bromophenyl)cyclopropyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHOPIJRDVTHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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